![molecular formula C20H22N2O2 B6058626 1-(4-methylbenzoyl)-N-(2-methylphenyl)prolinamide](/img/structure/B6058626.png)
1-(4-methylbenzoyl)-N-(2-methylphenyl)prolinamide
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Overview
Description
1-(4-methylbenzoyl)-N-(2-methylphenyl)prolinamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of proline-derived bioactive molecules, which have a unique structure and exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzoyl)-N-(2-methylphenyl)prolinamide is not fully understood. However, it is believed to act by modulating the activity of certain receptors in the brain and peripheral tissues. It has been shown to interact with the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition.
Biochemical and Physiological Effects:
1-(4-methylbenzoyl)-N-(2-methylphenyl)prolinamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, and to have anticonvulsant properties. It has also been shown to have antioxidant and neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methylbenzoyl)-N-(2-methylphenyl)prolinamide in lab experiments is its wide range of biological activities. It has been shown to exhibit anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects, which make it useful for studying a variety of biological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-(4-methylbenzoyl)-N-(2-methylphenyl)prolinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, as it has been shown to exhibit anticancer properties. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesis Methods
1-(4-methylbenzoyl)-N-(2-methylphenyl)prolinamide can be synthesized using a variety of methods, including the reaction of 4-methylbenzoyl chloride with N-(2-methylphenyl)prolinol in the presence of a base. Another method involves the reaction of 4-methylbenzoyl chloride with N-(2-methylphenyl)proline methyl ester in the presence of a base, followed by hydrolysis of the resulting product.
Scientific Research Applications
1-(4-methylbenzoyl)-N-(2-methylphenyl)prolinamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.
properties
IUPAC Name |
1-(4-methylbenzoyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-9-11-16(12-10-14)20(24)22-13-5-8-18(22)19(23)21-17-7-4-3-6-15(17)2/h3-4,6-7,9-12,18H,5,8,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPQCOBCNMQSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-1-[(4-methylphenyl)carbonyl]prolinamide |
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